6-Hepten-1-ol
Overview
Description
6-Hepten-1-ol: is an organic compound with the molecular formula C₇H₁₄O . It is an unsaturated alcohol, characterized by the presence of a double bond between the sixth and seventh carbon atoms in its heptane chain. .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Hepten-1-ol can undergo oxidation reactions to form heptanoic acid or heptanal, depending on the oxidizing agent used.
Reduction: It can be reduced to heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Heptenyl halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 6-Hepten-1-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research:
Medicine:
Drug Development: The compound is explored for its potential use in the synthesis of drug molecules, particularly those targeting metabolic pathways.
Industry:
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 6-Hepten-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Hepten-4-ol: Another unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the fourth carbon.
2-Methyl-6-hepten-1-ol: A methyl-substituted derivative of 6-Hepten-1-ol.
Uniqueness:
Position of Double Bond: The unique position of the double bond in this compound (between the sixth and seventh carbon atoms) distinguishes it from other heptenols, affecting its reactivity and applications.
Hydroxyl Group: The presence of the hydroxyl group at the terminal carbon makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
hept-6-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULDTPDHIRNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337504 | |
Record name | 6-Hepten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4117-10-6 | |
Record name | 6-Hepten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hept-6-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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